molecular formula C10H6N2O5 B11874233 2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione CAS No. 6637-55-4

2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione

Cat. No.: B11874233
CAS No.: 6637-55-4
M. Wt: 234.16 g/mol
InChI Key: NOVSWSHOJUDPRJ-UHFFFAOYSA-N
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Description

2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One common method might include the nitration of an isoindole precursor followed by acetylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro and acetyl groups could play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-1h-isoindole-1,3(2h)-dione: Lacks the nitro group, which may result in different reactivity and applications.

    4-Nitro-1h-isoindole-1,3(2h)-dione: Lacks the acetyl group, potentially altering its chemical properties and uses.

    2-Acetyl-4-amino-1h-isoindole-1,3(2h)-dione: The amino group instead of the nitro group could lead to different biological activities.

Uniqueness

2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups can influence its solubility, stability, and interaction with other molecules.

Properties

CAS No.

6637-55-4

Molecular Formula

C10H6N2O5

Molecular Weight

234.16 g/mol

IUPAC Name

2-acetyl-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C10H6N2O5/c1-5(13)11-9(14)6-3-2-4-7(12(16)17)8(6)10(11)15/h2-4H,1H3

InChI Key

NOVSWSHOJUDPRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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